N'-[(Trimethylsilyl)oxy]butanimidamide
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Overview
Description
N’-[(Trimethylsilyl)oxy]butanimidamide: is an organic compound characterized by the presence of a trimethylsilyl group and a butanimidamide moiety. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume . This compound is not commonly found in nature and is typically synthesized for specific applications in organic chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(Trimethylsilyl)oxy]butanimidamide involves the reaction of butanimidamide with a trimethylsilylating agent. Common trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be carried out in an organic solvent such as toluene or dichloromethane, often in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of N’-[(Trimethylsilyl)oxy]butanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: N’-[(Trimethylsilyl)oxy]butanimidamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to butanimidamide and trimethylsilanol in the presence of water or aqueous acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Substitution: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the specific reaction.
Major Products:
Substitution: Products vary depending on the substituent introduced.
Hydrolysis: Butanimidamide and trimethylsilanol.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: N’-[(Trimethylsilyl)oxy]butanimidamide is used as a reagent in organic synthesis, particularly in the protection of functional groups and as an intermediate in the synthesis of more complex molecules .
Biology and Medicine: The compound’s derivatives are explored for potential biological activities, including as enzyme inhibitors or in drug development .
Industry: In the industrial sector, N’-[(Trimethylsilyl)oxy]butanimidamide is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N’-[(Trimethylsilyl)oxy]butanimidamide involves its ability to act as a protecting group for functional groups in organic synthesis. The trimethylsilyl group can be introduced and removed under specific conditions, allowing for selective reactions on other parts of the molecule . The molecular targets and pathways involved depend on the specific application and the functional groups being protected or modified .
Comparison with Similar Compounds
N,N-Dimethyltrimethylsilylamine: Another compound with a trimethylsilyl group, used in similar applications.
Trimethylsilyl Chloride: A common trimethylsilylating agent.
Bis(trimethylsilyl)acetamide: Another trimethylsilylating agent used in organic synthesis.
Uniqueness: N’-[(Trimethylsilyl)oxy]butanimidamide is unique due to its specific structure, combining a butanimidamide moiety with a trimethylsilyl group. This combination allows for unique reactivity and applications in organic synthesis and other fields .
Properties
CAS No. |
53127-78-9 |
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Molecular Formula |
C7H18N2OSi |
Molecular Weight |
174.32 g/mol |
IUPAC Name |
N'-trimethylsilyloxybutanimidamide |
InChI |
InChI=1S/C7H18N2OSi/c1-5-6-7(8)9-10-11(2,3)4/h5-6H2,1-4H3,(H2,8,9) |
InChI Key |
KXJUCMFGGQLJFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NO[Si](C)(C)C)N |
Origin of Product |
United States |
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